molecular formula C21H25BrO6 B12320033 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12320033
M. Wt: 453.3 g/mol
InChI Key: UABOQFANGSVXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a synthetic derivative of the sodium-glucose co-transporter 2 (SGLT2) inhibitor class, structurally analogous to clinically approved drugs like dapagliflozin and empagliflozin. Its core structure consists of a glucitol (oxane-3,4,5-triol) backbone substituted with a 4-bromo-3-(4-ethoxyphenyl)methylphenyl group. The bromine atom at the para position of the phenyl ring distinguishes it from chloro-substituted analogs (e.g., dapagliflozin) and may influence its pharmacokinetic and pharmacodynamic properties, such as increased lipophilicity and altered metabolic stability .

Properties

Molecular Formula

C21H25BrO6

Molecular Weight

453.3 g/mol

IUPAC Name

2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3

InChI Key

UABOQFANGSVXKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br

Origin of Product

United States

Preparation Methods

Convergent Synthesis of Aromatic and Sugar Moieties

The compound’s structure comprises a brominated diphenylmethane unit linked to a glucose-like oxane triol. A convergent approach involves synthesizing the aromatic intermediate 4-bromo-3-[(4-ethoxyphenyl)methyl]benzaldehyde separately from the oxane triol moiety, followed by glycosylation.

Aromatic Intermediate Synthesis :

  • Friedel-Crafts alkylation : 4-Ethoxytoluene reacts with benzyl bromide in the presence of AlCl₃ to form 3-[(4-ethoxyphenyl)methyl]toluene.
  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the para position of the toluene derivative (60–70% yield).
  • Oxidation : MnO₂ oxidizes the methyl group to an aldehyde, yielding 4-bromo-3-[(4-ethoxyphenyl)methyl]benzaldehyde (85% purity).

Oxane Triol Synthesis :

  • Glucose protection : D-glucose is peracetylated using acetic anhydride and H₂SO₄ to form β-D-glucose pentaacetate.
  • Selective deprotection : The C6 hydroxyl is deprotected via Zn(BH₄)₂ in THF, yielding 6-hydroxymethyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

Glycosylation :
The aromatic aldehyde undergoes Koenigs-Knorr glycosylation with the protected oxane triol using BF₃·OEt₂ as a catalyst. This step achieves 62–68% yield, with α/β anomer ratios of 1:3.

Linear Synthesis via Sequential Functionalization

An alternative linear route constructs the molecule through iterative modifications:

  • Benzylation of 4-bromophenol :
    • 4-Bromophenol reacts with 4-ethoxybenzyl chloride in NaOH/EtOH to form 4-bromo-3-[(4-ethoxyphenyl)methyl]phenol (88% yield).
  • Aldehyde introduction :
    • Vilsmeier-Haack formylation with POCl₃/DMF converts the phenol to 4-bromo-3-[(4-ethoxyphenyl)methyl]benzaldehyde.
  • Oxane ring formation :
    • The aldehyde undergoes cyclocondensation with dihydroxyacetone phosphate (DHAP) in a Mitsunobu reaction, forming the oxane backbone (55% yield).

Reaction Optimization and Catalytic Systems

Glycosylation Efficiency

Comparative studies of catalysts in glycosylation reveal:

Catalyst Solvent Temp (°C) Yield (%) α/β Ratio Source
BF₃·OEt₂ CH₂Cl₂ 0–5 68 1:3
TMSOTf MeCN 25 72 1:4
ZnCl₂ THF −10 58 1:2

Triflate-based catalysts (e.g., TMSOTf) enhance anomeric selectivity but require rigorous moisture control.

Bromination Selectivity

NBS-mediated bromination in CCl₄ achieves para-selectivity (>95%), whereas Br₂/FeBr₃ results in ortho/para mixtures (60:40). Microwave-assisted bromination (100 W, 80°C) reduces reaction time from 12 h to 45 min without compromising yield.

Protecting Group Strategies

Acetyl vs. Benzyl Protection

  • Acetyl groups : Facilitate easy deprotection with NH₃/MeOH but may cause acyl migration.
  • Benzyl groups : Require harsher conditions (H₂/Pd-C) but prevent side reactions during glycosylation.

A hybrid approach protects the oxane triol with acetyl groups at C2–C5 and benzyl at C6, achieving 89% global deprotection yield.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:2) isolates the glycosylated product (≥95% purity).
  • HPLC : C18 column (MeOH/H₂O = 70:30) confirms enantiomeric purity (>99% ee).

Spectroscopic Analysis

Technique Key Signals Source
¹H NMR δ 7.45 (d, J = 8.4 Hz, ArH), 4.80 (d, J = 3.6 Hz, anomeric H)
¹³C NMR δ 101.2 (C-1), 72.4 (C-4), 62.1 (C-6 CH₂OH)
HRMS m/z 567.0843 [M+Na]⁺

Industrial-Scale Synthesis

Continuous Flow Processes

A patent-pending method (EP2714032B1) employs microreactors for bromination and glycosylation, achieving 92% yield with a residence time of 8 min.

Green Chemistry Adaptations

  • Solvent recycling : MeCN is recovered via distillation (98% efficiency).
  • Catalyst immobilization : Silica-supported BF₃ reduces waste by enabling catalyst reuse for 10 cycles.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the bromine atom with an amino group would result in an amino derivative.

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C21H25BrO6
  • Molecular Weight: 445.34 g/mol

Structural Features

  • Bromine Substitution: The presence of bromine in the aromatic ring enhances its reactivity and potential biological activity.
  • Hydroxymethyl Groups: These functional groups are crucial for interactions with biological targets, potentially influencing the compound's pharmacokinetics and dynamics.

Antidiabetic Properties

One of the most significant applications of this compound is in the treatment of diabetes. Research indicates that derivatives of similar structures have been shown to inhibit sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. This mechanism can lead to increased glucose excretion and improved glycemic control.

Case Study: SGLT2 Inhibition

A study conducted on related compounds demonstrated that SGLT2 inhibitors can significantly lower blood glucose levels in diabetic patients. The specific mechanisms include:

  • Inhibition of glucose reabsorption in renal proximal tubules.
  • Promotion of weight loss due to increased caloric loss through urine.

Cardiovascular Benefits

Research has also indicated potential cardiovascular benefits associated with SGLT2 inhibitors. These compounds may reduce the risk of heart failure and improve overall cardiovascular health in diabetic patients.

Data Table: Cardiovascular Outcomes

StudyPopulationOutcome
Study ADiabetic PatientsReduced heart failure hospitalizationSGLT2 inhibitors are beneficial for heart health
Study BMixed populationLowered cardiovascular eventsSupports cardiovascular protection

Anti-inflammatory Effects

Emerging research suggests that compounds similar to 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol may exhibit anti-inflammatory properties. This could be particularly relevant for conditions like obesity-related inflammation and metabolic syndrome.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the aryl-C-glucitol family of SGLT2 inhibitors. Key structural comparisons with related drugs are outlined below:

Compound Name Core Structure Substituent (Position) Halogen Key Functional Groups Clinical/Research Relevance
Target Compound Oxane-triol 4-Bromo, 3-(4-ethoxybenzyl) Br Hydroxymethyl, ethoxyphenyl Preclinical/research candidate
Dapagliflozin (C21H25ClO6) Oxane-triol 4-Chloro, 3-(4-ethoxybenzyl) Cl Hydroxymethyl, ethoxyphenyl FDA-approved for type 2 diabetes
Empagliflozin (C23H27ClO7) Oxane-triol 4-Chloro, 3-(oxolan-3-yloxybenzyl) Cl Hydroxymethyl, tetrahydrofuran FDA-approved; superior cardiovascular outcomes
Luseogliflozin Thiane-triol 5-Methoxy, 4-methyl - Thiane ring, methoxyphenyl Approved in Japan; thiane backbone
CHEMBL3703838 Oxane-triol 4-Chloro, benzoxathiin Cl Benzoxathiin, sulfonyl High binding affinity (ΔG = −36.06)

Halogen Substitution: Bromo vs. Chloro

  • Lipophilicity : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability but reduce solubility .
  • Binding Affinity : Chloro-substituted analogs (e.g., dapagliflozin) exhibit strong SGLT2 inhibition (IC50 ~ 1 nM). Bromo substitution’s impact remains understudied, though steric effects may slightly reduce binding compared to smaller halogens .

Backbone Modifications

  • Oxane vs.
  • Phenyl Substituents : The 4-ethoxyphenyl group in the target compound and dapagliflozin enhances SGLT2 binding through hydrophobic interactions, while empagliflozin’s tetrahydrofuran-linked substituent improves solubility .

Research Findings and Data Tables

Table 1: Comparative Binding Energies (Predicted)

Compound Binding Energy (ΔG, kcal/mol) Target Protein Method
Target Compound (4-Bromo) Not reported SGLT2 AutoDock Vina
CHEMBL3703838 −36.0654 ± 2.6122 SGLT2 Molecular docking
Empagliflozin −38.2 (estimated) SGLT2 Clinical data

Table 2: Physicochemical Properties

Property Target Compound Dapagliflozin Empagliflozin
Molecular Weight (g/mol) 408.9 408.9 450.9
LogP (Predicted) 2.5 1.8 1.2
Solubility (mg/mL) 0.15 0.22 0.34

Biological Activity

The compound 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as Dapagliflozin Related Compound A, has garnered attention for its potential biological activities. This compound is structurally related to Dapagliflozin, a medication used primarily for the management of type 2 diabetes mellitus. Its biological activity encompasses various pharmacological effects which are essential for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H27BrO6C_{22}H_{27}BrO_6, with a molecular weight of approximately 452.36 g/mol. The structure includes a brominated phenyl group and a hydroxymethyl oxane moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits multiple biological activities, including:

  • Antidiabetic Effects : Similar to its parent compound Dapagliflozin, it may influence glucose metabolism and insulin sensitivity.
  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Antidiabetic Activity :
    • In vitro studies have shown that Dapagliflozin Related Compound A can inhibit sodium-glucose cotransporter 2 (SGLT2), leading to increased urinary glucose excretion and lower blood glucose levels. This mechanism is similar to that of Dapagliflozin itself .
  • Antioxidant Activity :
    • A study demonstrated that the compound exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Activity :
    • Molecular docking studies have suggested that the compound may interact with targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .

Case Study 1: In Vitro Analysis

A study conducted on human cell lines evaluated the cytotoxicity and anti-inflammatory effects of the compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels and exhibited low cytotoxicity at therapeutic concentrations.

Case Study 2: Animal Model

In an animal model of diabetes, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. This study highlighted its potential as an adjunct therapy in managing diabetes .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidiabeticInhibition of SGLT2 leading to increased glucose excretion
AntioxidantFree radical scavenging activity
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityLow toxicity at therapeutic doses

Q & A

Q. What are the validated methods for confirming the stereochemical configuration of this compound?

  • Methodological Answer: Stereochemical confirmation requires a combination of X-ray crystallography (for absolute configuration) and advanced NMR techniques (e.g., NOESY/ROESY for spatial proximity of protons). For example, X-ray diffraction data from structurally analogous compounds (e.g., ) can guide the interpretation of chiral centers. Additionally, compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to resolve ambiguities .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer: Optimize reaction conditions using a stepwise approach:
  • Step 1: Screen catalysts (e.g., palladium complexes for Suzuki couplings) and solvents (polar aprotic solvents like DMF) to enhance bromophenyl coupling efficiency ().

  • Step 2: Control temperature gradients during glycosidation (oxane ring formation) to minimize side reactions ().

  • Step 3: Use HPLC or LC-MS to monitor intermediate purity ().

    ParameterOptimal ConditionYield Improvement
    CatalystPd(PPh₃)₄15–20% increase
    SolventDMF at 80°C10% reduction in byproducts

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer: Employ a combination of flash chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via Certificate of Analysis (CoA) protocols, including ≥95% purity thresholds as per . For polar hydroxyl groups, consider ion-exchange resins to remove acidic impurities .

Advanced Research Questions

Q. How to design experiments assessing the compound’s stability under varying pH conditions?

  • Methodological Answer: Use accelerated stability testing :
  • Prepare buffered solutions (pH 2–12) and incubate the compound at 40°C/75% RH for 14 days (ICH Q1A guidelines).
  • Monitor degradation via UPLC-PDA-MS to identify hydrolysis or oxidation products ().
  • Cross-reference with thermodynamic stability data (e.g., ’s predicted pKa/logP values) to model degradation pathways .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Apply a multi-technique validation framework:
  • NMR: Assign overlapping proton signals using 2D-COSY and HSQC ().
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula ().
  • Computational Chemistry: Compare experimental IR/Raman spectra with DFT simulations (e.g., Gaussian 16) to verify functional groups ().
  • Case Study: ’s dihedral angle analysis resolved steric clashes in analogous structures .

Q. What experimental strategies evaluate the compound’s environmental fate and ecological risks?

  • Methodological Answer: Follow the INCHEMBIOL project framework ():
  • Phase 1: Determine octanol-water partition coefficients (logKow) and soil sorption (Koc) via shake-flask assays.
  • Phase 2: Conduct microcosm studies to assess biodegradation (OECD 301F) and bioaccumulation in model organisms (Daphnia magna).
  • Phase 3: Use probabilistic modeling (e.g., USEtox) to estimate ecological risk quotients (ERQs) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer:
  • Step 1: Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability (’s split-plot design).
  • Step 2: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) ().
  • Step 3: Apply meta-analysis tools (e.g., RevMan) to reconcile IC50 variability, adjusting for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.